molecular formula C28H19N3O6 B2893138 [2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate CAS No. 380484-26-4

[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

Cat. No. B2893138
CAS RN: 380484-26-4
M. Wt: 493.475
InChI Key: JPJPSBLWMKUSSR-UHFFFAOYSA-N
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Description

[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a useful research compound. Its molecular formula is C28H19N3O6 and its molecular weight is 493.475. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Structural Insights

A study by Crasto and Stevens (2002) explored the non-bonded intra-molecular interactions within 1,8-disubstituted naphthalene compounds, focusing on the electrophilic and nucleophilic characteristics of substituents such as the cyano and nitro groups. This research provides insights into the electronic interactions and structural dynamics relevant to compounds like [2[(E)2cyano3(2methoxy4nitroanilino)3oxoprop1enyl]phenyl]naphthalene1carboxylate[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate (Crasto & Stevens, 2002).

Synthesis and Biological Activity

Markosyan et al. (1991) assessed the biological properties of naphthalene derivatives, including their antibacterial and anti-inflammatory potentials. This study signifies the chemical's capacity for medical application development, though the specific application to [2[(E)2cyano3(2methoxy4nitroanilino)3oxoprop1enyl]phenyl]naphthalene1carboxylateThis compound would require further investigation (Markosyan et al., 1991).

Advanced Synthesis Routes

Ashworth et al. (2003) developed a new synthesis route for 3-Cyano-1-naphthalenecarboxylic acid, a related compound that could offer insights into the synthesis and potential applications of [2[(E)2cyano3(2methoxy4nitroanilino)3oxoprop1enyl]phenyl]naphthalene1carboxylateThis compound. This study highlights the innovative approaches to synthesizing complex naphthalene derivatives with potential implications for pharmaceutical development (Ashworth et al., 2003).

Photophysical Properties

Hachiya, Asai, and Konishi (2013) investigated the unique solvent-dependent fluorescence of nitro-group-containing naphthalene derivatives, which might be relevant for environmental sensing and fluorescent labeling applications. The study demonstrates how modifications such as methoxy and nitro groups can impact the photophysical behavior of naphthalene derivatives, which could extend to compounds like [2[(E)2cyano3(2methoxy4nitroanilino)3oxoprop1enyl]phenyl]naphthalene1carboxylateThis compound (Hachiya, Asai, & Konishi, 2013).

properties

IUPAC Name

[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O6/c1-36-26-16-21(31(34)35)13-14-24(26)30-27(32)20(17-29)15-19-8-3-5-12-25(19)37-28(33)23-11-6-9-18-7-2-4-10-22(18)23/h2-16H,1H3,(H,30,32)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJPSBLWMKUSSR-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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